5-chloro-3-phenyl-1-benzofuran-2(3H)-one is an organic compound belonging to the benzofuran family, characterized by a benzofuran ring system with a chlorine atom at the 5-position and a phenyl group at the 3-position. This compound is notable for its potential biological activities and applications in organic synthesis. Its chemical structure is denoted by the molecular formula and has a CAS Registry Number of 27904-66-1.
The compound can be synthesized through various methods, with the Fries rearrangement of p-chlorophenyl benzoate being one of the most common approaches. This reaction typically employs aluminum chloride as a catalyst. Other synthetic routes include refluxing p-chlorophenyl benzoate in chlorobenzene, although this method may yield lower amounts of the desired product .
5-chloro-3-phenyl-1-benzofuran-2(3H)-one is classified as a heterocyclic aromatic compound due to the presence of both benzene and furan rings in its structure. It is also categorized under benzofuran derivatives, which are known for their diverse biological activities.
The synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one can be achieved using several methods:
The reaction conditions for the Fries rearrangement typically require careful control of temperature and reaction time to optimize yield and minimize by-products. The use of aluminum chloride as a Lewis acid catalyst facilitates the rearrangement process, enhancing the efficiency of the reaction.
The molecular structure of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one consists of a fused benzofuran system with distinct substituents:
5-chloro-3-phenyl-1-benzofuran-2(3H)-one can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, including yield and selectivity towards desired products.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are used to characterize this compound's structure and confirm its purity .
5-chloro-3-phenyl-1-benzofuran-2(3H)-one serves multiple roles in scientific research:
Nucleophilic aromatic substitution (SNAr) provides a foundational route to construct the chlorinated benzofuran scaffold essential for 5-chloro-3-phenyl-1-benzofuran-2(3H)-one synthesis. This approach capitalizes on the enhanced leaving group capacity of halogens ortho to electron-withdrawing carbonyl groups in precursor molecules. Key intermediates such as o-chloroaryl acetic acid derivatives undergo intramolecular O-alkylation upon activation, forming the benzofuranone ring with precise chlorine positioning. The reaction typically employs activated 2-chloroacetophenones bearing electron-withdrawing substituents at the para-position to facilitate nucleophilic displacement by phenolic oxygen [1] [5].
Optimal chlorination is achieved using sulfuryl chloride or phosphorus oxychloride in halogenated solvents, with reaction kinetics heavily dependent on electronic effects of existing ring substituents. Electron-deficient substrates achieve >85% conversion within 2 hours at 60°C, while electron-rich systems require longer reaction times (8-12 hours) and elevated temperatures (100-110°C). This halogenation step must precede phenyl introduction to prevent competitive side reactions at the 3-position. Post-substitution, in situ hydrolysis converts labile acid chloride intermediates to stable carboxylic acids for subsequent lactonization [5] [8].
Table 1: Comparative Efficiency of Chlorinating Agents
Chlorinating Agent | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Sulfuryl chloride | 60-70 | 1.5-2 | 88 | Low (<5%) |
Phosphorus oxychloride | 80-90 | 3-4 | 92 | Moderate (10-15%) |
N-Chlorosuccinimide | 100-110 | 8-10 | 76 | High (>20%) |
Lactonization represents the most efficient ring-closing methodology for constructing the fused benzofuranone system. 2-(2-Hydroxyphenyl)acetic acid derivatives serve as principal precursors, undergoing acid-catalyzed intramolecular esterification to form the crucial lactone bond. This transformation requires precise control of electronic and steric factors – electron-donating groups at C5 accelerate cyclization but necessitate stoichiometric activating agents for chlorinated substrates. Polyphosphoric acid (PPA) promotes cyclization at 80°C with 55-60% isolated yields, though lower molecular weight acids like methanesulfonic acid (MsOH) demonstrate superior performance at reduced temperatures (40°C), achieving 60% yield with minimized decomposition [1] [7].
Carbonization routes involve anhydride-mediated dehydrative cyclization where substituted phthalic anhydrides react with phenylmagnesium halides to form tertiary alcohols that spontaneously lactonize. This method simultaneously installs the C3-phenyl group and lactone functionality, though it requires strict anhydrous conditions. Microwave-assisted PPA cyclization significantly reduces reaction times (from 6 hours to 30 minutes) but suffers from scalability limitations due to heterogeneous mixing and localized overheating, which promotes tar formation. For 5-chloro derivatives, the electron-withdrawing chlorine necessitates higher acid concentrations (85-90% PPA) compared to unsubstituted analogs (75-80% PPA) to achieve comparable cyclization rates [5] [7].
Table 2: Cyclization Agents and Their Performance Parameters
Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) | 5-Chloro Specificity |
---|---|---|---|---|
Polyphosphoric acid | 80 | 4 | 55-60 | Moderate |
Methanesulfonic acid | 40 | 6 | 60 | High |
Acetic anhydride/ZnCl₂ | 120 | 2 | 48 | Low |
PTSA | 100 | 5 | 52 | Moderate |
Regioselective phenyl introduction at the C3 position employs transition metal catalysis to overcome limitations of classical Friedel-Crafts alkylation. Nickel-catalyzed stereoconvergent coupling using NiCl₂-glyme complexes (10 mol%) and chiral bisoxazoline ligands (12 mol%) enables efficient arylation of 5-chlorobenzofuranone precursors. This system achieves 84% enantiomeric excess (ee) for 3-aryl derivatives when conducted in THF at 70°C with K₂CO₃ (2 equiv) as base. The mechanism involves in situ generation of a Ni(0) species that oxidatively adds to the C–Cl bond, followed by transmetalation with phenylboronic acid [8].
Copper-based catalysts offer economical alternatives for racemic synthesis. Copper(I) oxide nanoparticles (5 mol%) in dimethylformamide facilitate Ullmann-type coupling between 5-chloro-3-iodobenzofuran-2(3H)-one and phenylzinc chloride, delivering 78% yield within 4 hours at 90°C. Catalyst poisoning becomes problematic with electron-rich phenyl sources, necessitating silver additives (Ag₂O, 2 mol%) to maintain reactivity. For industrial contexts, ligand-free copper(II) acetate systems demonstrate superior robustness, tolerating ppm-level impurities in solvents while maintaining consistent regioselectivity (>95:5) across 15 reaction cycles without significant activity loss [1] [8].
Solvent polarity critically influences Fries rearrangement efficiency for synthesizing o-hydroxy ketone precursors. Mixed toluene-chlorobenzene systems (3:1 v/v) outperform single solvents by balancing substrate solubility (enhanced in chlorobenzene) and transition state stabilization (favored in toluene). At 120°C with AlCl₃ catalysis (1.2 equiv), this solvent mixture achieves 85% conversion to the desired ortho-isomer versus 68% in pure chlorobenzene and 59% in toluene. The improved performance stems from toluene’s capacity to stabilize the Wheland intermediate while chlorobenzene prevents catalyst precipitation [1] [2].
Post-reaction, azeotropic distillation using n-hexane/toluene mixtures efficiently removes water byproducts that otherwise hydrolyze sensitive chloro intermediates. Reaction optimization studies reveal that maintaining water content below 300 ppm increases lactonization yields by 18-22%. For Fries rearrangement, ethereal solvents like diglyme enable homogeneous AlCl₃ dispersion but require strict temperature control below 80°C to prevent ether cleavage. Solvent-free conditions using molten sodium phenylacetate show promise for industrial implementation, though they necessitate specialized reactors capable of high-shear mixing to address viscosity challenges during carbon dioxide evolution [1] [5] [2].
Table 3: Solvent Systems and Their Impact on Fries Rearrangement
Solvent System | Catalyst Loading (equiv) | Ortho:Para Ratio | Isolated Yield (%) |
---|---|---|---|
Toluene/chlorobenzene (3:1) | 1.2 | 12:1 | 85 |
Dichloromethane | 1.5 | 8:1 | 72 |
Nitrobenzene | 1.0 | 15:1 | 81 |
Solvent-free | 1.8 | 6:1 | 68 |
Translating laboratory syntheses to industrial production faces significant hurdles in acid waste management and corrosion mitigation. The PPA-mediated cyclization generates 3-4 kg of acidic waste per kg of product, requiring neutralization with NaOH before disposal. This process forms sodium sulfate/sodium phosphate mixtures that complicate wastewater treatment. Continuous flow systems dramatically reduce acid usage by 70% through precise residence time control (8-12 minutes versus hours in batch) and enable inline neutralization. However, precipitation of sodium chloride byproducts during neutralization causes fouling in tubular reactors, necessitating periodic cleaning cycles that reduce overall equipment effectiveness by 15-20% [1] [7].
Material compatibility presents additional challenges: MsOH at elevated temperatures (>50°C) rapidly degrades standard 316L stainless steel reactors. Industrial implementations therefore employ Hastelloy C-276 reactors with titanium cooling coils, increasing capital expenditure by 40% compared to standard equipment. For the final crystallization, hexane anti-solvent addition must be carefully controlled below 10°C to prevent oiling out – a phenomenon exacerbated by the 5-chloro substituent’s polarity. Implementing direct contact cooling with liquid nitrogen enables 95% crystallization efficiency but substantially increases operational costs. Process analytical technology (PAT) using inline Raman spectroscopy has proven essential for detecting reaction completion in opaque PPA mixtures, reducing batch failures by 25% in commercial production [1] [7].
Table 4: Industrial Process Parameters and Optimization Solutions
Process Challenge | Laboratory Approach | Industrial Solution | Impact on Yield |
---|---|---|---|
Acid waste generation | Batch neutralization | Continuous flow with inline neutralization | +22% yield |
High-temperature corrosion | Glass reactors | Hastelloy C-276 equipment | +15% reactor lifespan |
Sodium chloride fouling | Manual cleaning | Pulsed flow with ice-water slugs | +18% uptime |
Polymorphic crystallization | Solvent screening | Seeded cooling crystallization | +12% purity |
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